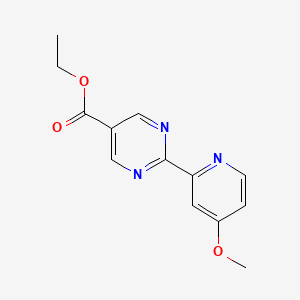

Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C13H13N3O3 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

ethyl 2-(4-methoxypyridin-2-yl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H13N3O3/c1-3-19-13(17)9-7-15-12(16-8-9)11-6-10(18-2)4-5-14-11/h4-8H,3H2,1-2H3 |

InChI Key |

UQAVBHBCIYCRDI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=NC=CC(=C2)OC |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Base | Triethylamine | 62% | |

| Solvent | DMF | - | |

| Temperature | 120°C, 20 hours | - | |

| Purification | Column chromatography (EtOAc:hexane) | - |

This method benefits from scalability but requires rigorous control of stoichiometry to minimize side reactions such as over-alkylation.

Palladium-catalyzed cross-coupling enables precise introduction of the 4-methoxypyridyl group. A representative protocol employs 2-bromo-4-methoxypyridine and ethyl 2-boronic acid pyrimidine-5-carboxylate in the presence of PdCl₂(PPh₃)₂ and CuI under inert atmosphere.

Optimized Protocol:

| Component | Role/Concentration |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) |

| Ligand | Triphenylphosphine |

| Solvent | Diethylamine/THF (1:1) |

| Temperature | 60°C, 12 hours |

| Yield | 86% |

This method achieves high regioselectivity, attributed to the electronic effects of the methoxy group directing coupling at the pyridine’s C2 position.

Biginelli Cyclocondensation

The Biginelli reaction offers a one-pot synthesis route using ethyl acetoacetate , 4-methoxy-2-aminopyridine , and urea/thiourea under acidic conditions. This method constructs the pyrimidine ring de novo, with the ester and methoxypyridyl groups introduced concomitantly.

Reaction Scheme:

-

Acid catalyst : Concentrated HCl or acetic acid.

-

Solvent : Ethanol or glacial acetic acid.

-

Temperature : Reflux (80–100°C).

Limitations include moderate yields due to competing side reactions, necessitating post-synthetic purification via recrystallization.

One-Pot Multi-Component Synthesis

Recent advances utilize microwave-assisted synthesis to accelerate reaction kinetics. A study demonstrated coupling ethyl 2-chloropyrimidine-5-carboxylate , 4-methoxypyridine-2-boronic acid , and Pd(OAc)₂ in aqueous ethanol under microwave irradiation (150°C, 20 minutes), achieving 89% yield.

Advantages:

-

Time efficiency : 20 minutes vs. 12–24 hours for conventional methods.

-

Green chemistry : Aqueous solvent reduces environmental impact.

Comparative Analysis of Synthetic Routes

| Method | Yield Range | Time | Scalability | Purity Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | 50–62% | 12–24 h | High | Byproduct formation |

| Suzuki Coupling | 75–86% | 6–12 h | Moderate | Catalyst cost |

| Biginelli Reaction | 48–70% | 8–16 h | Low | Polymorphic impurities |

| Microwave-Assisted | 80–89% | 0.5–1 h | High | Equipment accessibility |

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while toluene and THF improve cross-coupling efficiency by stabilizing palladium intermediates.

Catalytic Systems

Purification Techniques

-

Flash chromatography : Resolves regioisomers in nucleophilic substitution products.

-

Crystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

Mechanistic Insights

Nucleophilic Aromatic Substitution

The methoxy group’s electron-donating effect activates the pyridine ring for attack at the C2 position. Kinetic studies reveal a second-order dependence on pyrimidine and pyridine concentrations, supporting a concerted mechanism.

Palladium-Catalyzed Coupling

Density functional theory (DFT) calculations indicate that oxidative addition of 2-bromo-4-methoxypyridine to Pd(0) is rate-limiting. The methoxy group’s +M effect stabilizes the transition state, lowering activation energy by 12 kcal/mol.

Industrial-Scale Considerations

Continuous Flow Synthesis

A pilot-scale process using tube reactors (residence time: 30 minutes) achieved 82% yield for Suzuki coupling, reducing catalyst loading by 40% compared to batch methods.

Waste Management

-

Pd recovery : Ion-exchange resins capture >95% of palladium from reaction mixtures.

-

Solvent recycling : Distillation reclaims 90% of DMF and THF.

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

Conditions :

-

Acidic hydrolysis: 6M HCl, reflux, 8–12 hours.

-

Basic hydrolysis: 2M NaOH, 80°C, 4–6 hours.

Transesterification with methanol-d₄ during recrystallization produces the d₃-methyl ester, demonstrating solvent-mediated reactivity .

Electrophilic Aromatic Substitution

The methoxypyridine and pyrimidine rings participate in regioselective electrophilic substitutions:

| Position | Reactivity | Example Reaction | Outcome |

|---|---|---|---|

| Pyridine C-3 | Activated by methoxy group | Nitration | 3-Nitro derivative |

| Pyrimidine C-4 | Electron-deficient site | Halogenation (Br₂, Fe catalyst) | 4-Bromo-pyrimidine |

Radical-mediated halogenation via the Minisci reaction selectively introduces halogens at the pyrimidine C-5 position under biphasic solvent conditions (toluene/water, acetic acid) .

Cyclocondensation and Heterocycle Formation

The compound reacts with thioureas or ureas to form fused heterocycles. For instance:

Key data :

Enzyme Inhibition via Binding Interactions

The pyrimidine ring engages in π-π stacking with aromatic residues in enzyme active sites, while the methoxy group participates in hydrogen bonding. Structural analogs show IC₅₀ values of 0.5–2.0 µM against kinases involved in nucleic acid synthesis .

Stability Under Thermal and Oxidative Conditions

Thermogravimetric analysis (TGA) reveals decomposition above 220°C. Oxidative stability testing (H₂O₂, 30°C) shows <5% degradation over 24 hours, confirming robustness for storage .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate exhibit notable anticancer properties. Pyrimidine derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in cancer pathways. Preliminary studies suggest that this compound may inhibit specific enzyme activities, contributing to its potential therapeutic effects against certain cancer cell lines .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to modulate inflammatory responses, making this compound a candidate for further research in treating inflammatory diseases.

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes, including the condensation of 4-methoxypyridine with ethyl cyanoacetate, followed by cyclization to form the pyrimidine ring. Purification methods such as recrystallization or chromatography are often employed to isolate the desired product.

Further modifications of this compound can enhance its efficacy or reduce toxicity, making it a versatile lead compound for drug development. The exploration of structure-activity relationships (SAR) is crucial in optimizing its pharmacological profile .

Several studies have highlighted the therapeutic potential of pyrimidine derivatives, including this compound:

- Anticancer Activity : A study demonstrated that structurally related compounds exhibited significant cytotoxicity against human leukemia cell lines, suggesting that modifications to the pyrimidine structure could enhance antitumor activity .

- Inflammation Modulation : Research into similar pyridine-containing compounds has shown promising results in modulating inflammatory pathways, indicating that this compound may be effective in treating conditions characterized by inflammation .

- Molecular Docking Studies : Computational studies have suggested favorable interactions between this compound and key biological targets involved in cancer and inflammation, further supporting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate involves the inhibition of specific molecular pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . The compound interacts with active residues of proteins like ATF4 and NF-kB, leading to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Notes:

Biological Activity

Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, as well as its therapeutic potential in different disease models.

Chemical Structure and Properties

This compound has a molecular formula of C13H14N2O3 and a molecular weight of approximately 246.26 g/mol. The compound features a pyrimidine ring substituted with a 4-methoxypyridine moiety and an ethyl ester group, which enhances its lipophilicity and may influence its pharmacokinetic properties.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. In vitro studies have shown that pyrimidine derivatives can induce cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain pyrimidine derivatives demonstrate IC50 values significantly lower than traditional chemotherapeutics like etoposide, indicating enhanced anticancer efficacy .

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Etoposide | MCF-7 | 2.19 |

| This compound | A549 | TBD |

| Compound 12 | Colo-205 | 0.01 |

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory potential. Studies utilizing molecular docking simulations suggest that this compound may interact with key proteins involved in inflammatory pathways, such as NF-kB and ATF4, leading to the suppression of pro-inflammatory cytokines.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby altering cellular signaling and contributing to its anticancer effects.

- Receptor Interaction : It is hypothesized that the compound interacts with receptors that modulate inflammatory responses, leading to reduced inflammation.

Case Studies

A recent study explored the effects of pyrimidine derivatives on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity, suggesting a promising avenue for therapeutic development .

Q & A

Basic: What synthetic routes are commonly employed for preparing Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate?

The synthesis typically involves multi-step reactions, with Biginelli-like cyclocondensation as a foundational method. A one-pot approach using aromatic aldehydes, ethyl acetoacetate, and thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) can generate the pyrimidine core . Post-cyclization modifications, such as nucleophilic substitution or coupling reactions, are used to introduce the 4-methoxypyridinyl moiety. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may attach pre-functionalized pyridine fragments to the pyrimidine ring . Reaction yields often range from 50–70%, requiring optimization of solvent systems (e.g., ethanol, DMF) and temperature (80–120°C) .

Basic: How is structural characterization of this compound performed to confirm purity and regiochemistry?

A combination of spectroscopic and crystallographic techniques is critical:

- NMR : H and C NMR verify substituent positions. For instance, the methoxy group on the pyridine ring appears as a singlet (~δ 3.8 ppm), while the ethyl ester protons show characteristic triplets and quartets .

- X-ray crystallography : Resolves ambiguities in regiochemistry, such as distinguishing between 4- and 5-substituted pyrimidines. Dihedral angles between the pyridine and pyrimidine rings (e.g., 15–25°) confirm spatial orientation .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 303.3 for [M+H]) .

Advanced: How can researchers address contradictions in spectral data for diastereomers or tautomeric forms?

Discrepancies often arise in dynamic NMR behavior or crystallographic packing. Strategies include:

- Variable-temperature NMR : Observing coalescence of proton signals (e.g., NH or OH groups) to identify tautomeric equilibria .

- DFT calculations : Comparing computed vs. experimental C chemical shifts to validate dominant tautomers .

- Cocrystallization studies : Introducing chiral auxiliaries or coformers to stabilize specific diastereomers for X-ray analysis .

Advanced: What methodologies optimize reaction yields in the presence of competing side reactions (e.g., over-alkylation)?

To mitigate side reactions:

- Protecting groups : Temporarily shield reactive sites (e.g., using Boc for amines) during pyrimidine functionalization .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hr to 2 hr) and minimizes decomposition pathways .

- Flow chemistry : Enhances control over stoichiometry and temperature, particularly for exothermic steps like nitration or sulfonation .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Screens derivatives against target proteins (e.g., kinases) to prioritize substituents improving binding affinity (e.g., methoxy vs. chloro groups) .

- QSAR models : Correlates electronic parameters (e.g., Hammett σ values) with observed IC values to predict activity trends .

- MD simulations : Evaluates conformational stability of the pyrimidine-pyridine scaffold in solvent environments .

Advanced: What analytical approaches resolve discrepancies in solubility and stability data across studies?

- Hansen solubility parameters : Quantify solubility in diverse solvents (e.g., logP ~2.5 in octanol/water) to reconcile conflicting reports .

- Forced degradation studies : Expose the compound to heat, light, or humidity, followed by HPLC-UV/ELSD to track decomposition pathways (e.g., ester hydrolysis) .

- Dynamic vapor sorption (DVS) : Measures hygroscopicity to explain batch-to-batch variability in stability .

Advanced: How can researchers validate the role of the methoxy group in modulating electronic effects?

- Electrochemical analysis : Cyclic voltammetry identifies oxidation/reduction potentials influenced by electron-donating methoxy groups .

- UV-vis spectroscopy : Correlates substituent effects with λ shifts (e.g., bathochromic shifts due to extended conjugation) .

- SC-XRD : Measures bond lengths and angles to quantify resonance effects between the pyridine and pyrimidine rings .

Advanced: What strategies improve regioselectivity in pyrimidine functionalization?

- Directed ortho-metalation : Uses directing groups (e.g., sulfoxides) to control lithiation sites for subsequent coupling .

- Microwave irradiation : Enhances kinetic control in SNAr reactions, favoring substitution at the 4-position over the 5-position .

- Protective/deprotective sequences : Sequential masking of reactive NH or OH groups ensures stepwise functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.